molecular formula C19H40N2O6 B15176124 N-(3-(Decylamino)propyl)-D-gluconamide CAS No. 86702-59-2

N-(3-(Decylamino)propyl)-D-gluconamide

Cat. No.: B15176124
CAS No.: 86702-59-2
M. Wt: 392.5 g/mol
InChI Key: URPLOWLZZQLZGJ-ZJPYXAASSA-N
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Description

N-(3-(Decylamino)propyl)-D-gluconamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a decylamino group attached to a propyl chain, which is further connected to a D-gluconamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(Decylamino)propyl)-D-gluconamide typically involves the reaction of decylamine with a suitable propylating agent, followed by the introduction of the D-gluconamide group. One common method involves the use of N-(3-chloropropyl)-D-gluconamide as an intermediate, which reacts with decylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as toluene, with the temperature maintained at around 70°C to ensure optimal reaction rates .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-(Decylamino)propyl)-D-gluconamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the decylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-(3-(Decylamino)propyl)-D-gluconamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(Decylamino)propyl)-D-gluconamide involves its interaction with specific molecular targets. The decylamino group can interact with hydrophobic regions of proteins, while the D-gluconamide moiety can form hydrogen bonds with polar residues. This dual interaction allows the compound to modulate the activity of target proteins and enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(Dimethylamino)propyl)-D-gluconamide
  • N-(3-(Diethylamino)propyl)-D-gluconamide
  • N-(3-(Trimethylamino)propyl)-D-gluconamide

Uniqueness

N-(3-(Decylamino)propyl)-D-gluconamide is unique due to the presence of the decylamino group, which imparts distinct hydrophobic properties. This makes it more suitable for applications requiring interactions with hydrophobic environments, such as in the formulation of surfactants and emulsifiers .

Properties

CAS No.

86702-59-2

Molecular Formula

C19H40N2O6

Molecular Weight

392.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-N-[3-(decylamino)propyl]-2,3,4,5,6-pentahydroxyhexanamide

InChI

InChI=1S/C19H40N2O6/c1-2-3-4-5-6-7-8-9-11-20-12-10-13-21-19(27)18(26)17(25)16(24)15(23)14-22/h15-18,20,22-26H,2-14H2,1H3,(H,21,27)/t15-,16-,17+,18-/m1/s1

InChI Key

URPLOWLZZQLZGJ-ZJPYXAASSA-N

Isomeric SMILES

CCCCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

CCCCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O

Origin of Product

United States

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